Ethyl 9-oxodecanoate

Description

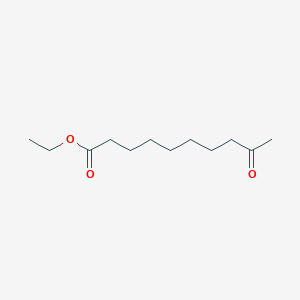

Ethyl 9-oxodecanoate is a fatty acid derivative characterized by a 10-carbon chain (decanoate) with a ketone group at the 9th position and an ethyl ester moiety at the terminal carboxyl group. Its molecular formula is C₁₂H₂₂O₃, and it has been utilized in organic synthesis, particularly in the production of pheromones such as queen honey bee substance (9-oxo-2-decenoic acid) . The compound’s reactivity at the ketone position enables its use in Grignard reactions and sulfoxide elimination pathways for introducing unsaturation .

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.3 g/mol |

IUPAC Name |

ethyl 9-oxodecanoate |

InChI |

InChI=1S/C12H22O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h3-10H2,1-2H3 |

InChI Key |

REBDPBAKWSPEIL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCC(=O)C |

Canonical SMILES |

CCOC(=O)CCCCCCCC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 9-oxodecanoate

- Molecular Formula : C₁₁H₂₀O₃

- CAS Number : 2575-07-7

- Key Differences: The methyl ester group (vs. ethyl) reduces molecular weight (200.28 g/mol vs. ~214.30 g/mol for ethyl derivatives) and may alter volatility and solubility. Bioactivity: Mthis compound exhibits distinct pharmacological parameters, including moderate Caco-2 permeability (5.79 × 10⁻⁶ cm/s) and plasma protein binding (65.7%) . Applications: While this compound is used in pheromone synthesis, Mthis compound’s role is less documented but may serve as a precursor in specialized esterifications .

Ethyl 10-chloro-10-oxodecanoate

- Molecular Formula : C₁₂H₂₁ClO₃

- CAS Number: 112895-02-0 (synonyms include NSC57323) .

- Safety: Classified as hazardous, requiring precautions for inhalation and skin contact . Applications: Used in synthesizing ω-carbethoxy derivatives, contrasting with this compound’s role in pheromones .

Ethyl 5-oxodecanoate

- Molecular Formula : C₁₂H₂₂O₃

- CAS Number : 93919-00-7

- Key Differences: The ketone at the 5th position (vs. 9th) alters electronic and steric properties, influencing nucleophilic attack sites. Applications: Positional isomerism may affect its utility in flavor or fragrance industries (FEMA No. 4457) .

Ethyl 9-methyl-8-oxodecanoate

- Molecular Formula : C₁₃H₂₄O₃

- CAS Number : 898777-09-8

- Applications: Limited data, but structural complexity suggests niche uses in asymmetric synthesis .

Functional Comparisons and Research Findings

Reactivity and Stability

- The ethyl ester group in this compound provides better hydrolytic stability compared to methyl esters, favoring long-term storage.

- Chlorinated analogs (e.g., Ethyl 10-chloro-10-oxodecanoate) show higher electrophilicity but require stringent safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.